molecular formula C14H16BrN3O2 B6622598 3-bromo-N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]pyridine-2-carboxamide

3-bromo-N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]pyridine-2-carboxamide

Cat. No.: B6622598
M. Wt: 338.20 g/mol
InChI Key: SCYTYNAXXGNEAL-UHFFFAOYSA-N
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Description

3-bromo-N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]pyridine-2-carboxamide is a complex organic compound that features a pyridine ring substituted with a bromine atom and a carboxamide group, as well as an oxazole ring

Properties

IUPAC Name

3-bromo-N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN3O2/c1-9-11(10(2)20-18-9)5-3-8-17-14(19)13-12(15)6-4-7-16-13/h4,6-7H,3,5,8H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCYTYNAXXGNEAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCCNC(=O)C2=C(C=CC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]pyridine-2-carboxamide typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as 3,5-dimethyl-4-nitroisoxazole.

    Bromination of Pyridine: The pyridine ring is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.

    Amide Bond Formation: The final step involves coupling the brominated pyridine with the oxazole derivative through an amide bond formation reaction, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions:

    Oxidation and Reduction: The oxazole ring can participate in oxidation and reduction reactions, which can modify its electronic properties.

    Amide Bond Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

    Substitution Products: Various substituted pyridine derivatives.

    Oxidation Products: Oxidized forms of the oxazole ring.

    Hydrolysis Products: Carboxylic acids and amines.

Scientific Research Applications

3-bromo-N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]pyridine-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in the study of biological pathways and mechanisms, particularly those involving pyridine and oxazole derivatives.

Mechanism of Action

The mechanism of action of 3-bromo-N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]pyridine-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the oxazole ring can play crucial roles in binding interactions and electronic effects.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]pyridine-2-carboxamide: can be compared with other pyridine and oxazole derivatives, such as:

Uniqueness

The presence of both the bromine atom and the dimethyl-substituted oxazole ring in 3-bromo-N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]pyridine-2-carboxamide imparts unique electronic and steric properties, making it distinct from other similar compounds. These features can influence its reactivity and interactions with biological targets, potentially leading to unique applications in medicinal chemistry and materials science.

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